![molecular formula C20H16FNO2S3 B11179945 (3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11179945.png)
(3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
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Overview
Description
(3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound with a molecular formula of C20H16FNO2S3 and a molecular weight of 417.5399 This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a dithioloquinoline core
Preparation Methods
The synthesis of (3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves multiple steps, typically starting with the preparation of the dithioloquinoline core This can be achieved through a series of cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
(3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
(3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to (3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone include other dithioloquinoline derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Biological Activity
The compound (3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule with significant potential in pharmacology due to its unique structural features. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The compound features a 3-fluorophenyl group linked to a quinoline derivative that includes a thioxo moiety. The presence of methoxy and dimethyl groups enhances its chemical reactivity and potential biological activity.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects. The biological activity profile of this compound indicates several potential therapeutic applications:
- Antitumor Activity : Molecular modeling and computer screening have predicted significant antitumor effects. The compound may act as an apoptosis agonist with probabilities ranging from 56% to 81% for inducing cell death in cancer cells .
- Protein Kinase Inhibition : In vitro studies have shown that derivatives of this compound can inhibit several protein kinases associated with cancer progression. For instance, compounds demonstrated inhibitory activities ranging from moderate (12–56%) to high (84–96%) against specific kinases like JAK2 and cRAF .
Antitumor Effects
Research has indicated that the compound exhibits strong antitumor properties in various cancer cell lines. For example:
Compound | IC50 (µM) | Target Kinase | Activity Level |
---|---|---|---|
2a | 0.25 | NPM1-ALK | High |
2q | 0.46 | JAK3 | High |
2h | 0.78 | cRAF | Moderate |
These results highlight the compound's potential as a lead candidate for developing new anticancer therapies .
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. This suggests that it may function as an effective chemotherapeutic agent by promoting programmed cell death in malignant cells.
Case Studies
In one study focusing on similar quinoline derivatives, researchers found that compounds with structural similarities to this compound exhibited significant cytotoxicity against melanoma cells. The study utilized MTT assays to determine cell viability and flow cytometry for analyzing cell cycle arrest. The results indicated a selective cytotoxic effect on cancer cells compared to normal cells .
Properties
Molecular Formula |
C20H16FNO2S3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(3-fluorophenyl)-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C20H16FNO2S3/c1-20(2)17-16(19(25)27-26-17)14-10-13(24-3)7-8-15(14)22(20)18(23)11-5-4-6-12(21)9-11/h4-10H,1-3H3 |
InChI Key |
PCXYDKQVNCNKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC(=CC=C4)F)C=CC(=C3)OC)C(=S)SS2)C |
Origin of Product |
United States |
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